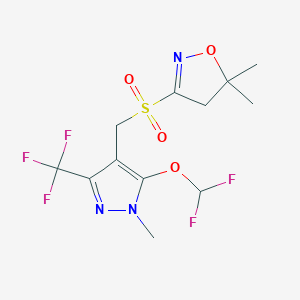
吡恶草松
描述
Pyroxasulfone is a pre-emergence herbicide that inhibits the production of very long chain fatty acids in plants . It is more effective and less harmful to the environment than traditional herbicides . It has been registered for use on major crops including maize, soybean, wheat, and cotton .
Synthesis Analysis
The synthesis of Pyroxasulfone involves reacting an isoxazole with a thionating reagent to create an S-substituted thioisoxazole, which is then combined with a pyrazole by introducing a methylene bridge .
Molecular Structure Analysis
The IUPAC name for Pyroxasulfone is 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole . Its molecular formula is C12H14F5N3O4S and it has a molar mass of 391.31 g·mol−1 .
Chemical Reactions Analysis
Pyroxasulfone binds with clay in the soil, which can make it more effective against weeds for longer . It has a higher specific activity which allows active ingredient rates that are about 8 times lower than Dual or Harness with comparable weed control .
Physical And Chemical Properties Analysis
Pyroxasulfone has a white crystal structure and has a slight smell . It has a water solubility of 3.49 milligrams per liter at 20 degrees Celsius . It binds with organic materials in the soil, which can make it more effective against weeds for longer .
科学研究应用
Soil Health and Ecotoxicological Effects
Pyroxasulfone has been studied for its impact on soil health, particularly in aridisols of Punjab. Research has shown that the application of Pyroxasulfone can influence soil enzymes and microbial count, which are crucial for maintaining soil health. The herbicide’s dissipation rate is affected by soil properties, application rates, and environmental conditions, with half-lives increasing alongside the application rate .
Herbicidal Efficacy in Crop Cultivation
The development of Pyroxasulfone as a pre-emergence herbicide has shown promising results in controlling grass and broadleaf weeds in crops like wheat, corn, and soybean. Its ability to inhibit the biosynthesis of very-long-chain fatty acids in plants makes it effective at lower application rates compared to other herbicides .
Resistance Management
Pyroxasulfone has been evaluated for its efficacy against herbicide-resistant weeds in field pea. The timing of application, whether in fall or spring, plays a significant role in its effectiveness. This research is crucial for developing strategies to manage resistance in weeds .
Impact on Soil Enzymatic and Microbial Activities
Studies have indicated that Pyroxasulfone can have a short-lived transitory effect on soil enzymatic activities such as dehydrogenase and alkaline phosphatase, as well as on soil microbial activity. However, it has a non-significant effect on soil urease activity. These findings are important for understanding the broader ecological impact of Pyroxasulfone use .
Control of Weed Germination
Research has demonstrated that Pyroxasulfone can effectively control the germination of weeds like Phalaris minor. The herbicide’s efficacy varies depending on soil type, with higher efficacy observed in loamy sand soil compared to clay loam soil .
Selective Control of Resistant Weeds
The potential of Pyroxasulfone to selectively control resistant and susceptible biotypes of rigid ryegrass in Australian grain crop production systems has been explored. This is particularly relevant for regions where rigid ryegrass is a common and challenging weed .
作用机制
Target of Action
Pyroxasulfone is a pre-emergence herbicide that primarily targets the production of very long chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in various biological processes, including the formation of cell membranes and energy storage . By inhibiting VLCFA synthesis, pyroxasulfone disrupts these essential functions, leading to the death of the plant .
Mode of Action
Pyroxasulfone acts by inhibiting the elongation steps of VLCFA synthesis, which are normally catalyzed by VLCFA elongases . This inhibition results in a drastic reduction in the biosynthesis of VLCFAs and causes a build-up of fatty acid precursors . The herbicide is absorbed by the young roots and shoots of weeds after application and blocks apical division after plant germination .
Biochemical Pathways
The primary biochemical pathway affected by pyroxasulfone is the synthesis of VLCFAs. Pyroxasulfone specifically inhibits many elongation steps catalyzed by VLCFA elongases . This inhibition disrupts the normal functioning of the plant, leading to its death . In resistant plants, several metabolites of pyroxasulfone are formed via a glutathione (GSH) conjugation pathway .
Result of Action
The result of pyroxasulfone’s action is the effective control of both grass and broadleaf weeds. It exhibits an excellent herbicidal activity and shows sufficient residual activity . This means that pyroxasulfone remains effective for a longer period after application, providing extended weed control .
Action Environment
The efficacy of pyroxasulfone is influenced by various environmental factors such as soil properties, rainfall, and field preparation . For instance, its herbicidal efficacy improves with smooth soil surface preparation . Moreover, pyroxasulfone is stable and maintains its efficacy in soils with high organic matter content . It also dissipates in the environment primarily through leaching and gradual biotransformation to the major transformation product KIH-485-M-1 .
安全和危害
Pyroxasulfone is classified as causing damage to organs through prolonged or repeated exposure and is suspected of causing cancer . It is very toxic to aquatic life with long lasting effects . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5N3O4S/c1-11(2)4-7(19-24-11)25(21,22)5-6-8(12(15,16)17)18-20(3)9(6)23-10(13)14/h10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASLETQIYIQFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)S(=O)(=O)CC2=C(N(N=C2C(F)(F)F)C)OC(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058104 | |
| Record name | Pyroxasulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroxasulfone | |
CAS RN |
447399-55-5 | |
| Record name | Pyroxasulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447399-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyroxasulfone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447399555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroxasulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyroxasulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROXASULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XP114422 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pyroxasulfone is a very-long-chain fatty acid elongase (VLCFAE) inhibitor, categorized as a WSSA Group 15 herbicide. [ [] ] VLCFAEs are crucial enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs), essential components of plant cell membranes and cuticular waxes. By inhibiting VLCFAE activity, pyroxasulfone disrupts the production of VLCFAs, ultimately leading to impaired cell membrane formation and compromised seedling growth, causing weed death. [ [], [] ]
ANone: Pyroxasulfone is characterized by the following:
A: Research indicates that soil properties, particularly clay and organic matter content, can influence the efficacy of pyroxasulfone. Higher rates of pyroxasulfone may be required to achieve effective weed control in soils with higher clay or organic matter content. [ [] ] This is likely due to increased binding of pyroxasulfone to these soil components, reducing its availability for plant uptake.
A: Studies evaluating sorption coefficients have shown that pyroxasulfone exhibits relatively low soil binding compared to other herbicides like S-metolachlor and dimethenamid-P. [ [] ] This implies that pyroxasulfone is more prevalent in the soil solution, making it more readily available for plant uptake and contributing to its efficacy even at lower application rates.
A: Research suggests that pyroxasulfone is most effective against wild oat when applied preemergence. [ [] ] The herbicide tends to remain in the top layer of the soil, making it crucial for the seed or the emerging shoot to intercept this layer for optimal control. Deep-seeded wild oat may emerge from below the effective herbicide zone, potentially reducing pyroxasulfone efficacy.
A: Yes, cases of pyroxasulfone resistance have emerged in certain weed species, including Lolium rigidum (annual ryegrass) and Amaranthus tuberculatus (tall waterhemp). [ [], [] ] One identified resistance mechanism involves enhanced metabolic detoxification through glutathione conjugation. [ [], [] ] Glutathione transferases (GSTs) play a role in conjugating pyroxasulfone to glutathione, facilitating its breakdown and reducing its herbicidal activity.
A: Research has identified a specific glutathione transferase isoform, GSTF13, which is significantly more abundant in pyroxasulfone-resistant L. rigidum populations. [ [] ] This suggests that GSTF13 may be a key player in conferring pyroxasulfone resistance. Further investigation into this resistance mechanism can aid in developing strategies to mitigate or overcome pyroxasulfone resistance in weed populations.
ANone: Studies have evaluated the safety of pyroxasulfone in various crops.
- Corn (Zea mays): Corn shows excellent tolerance to both preemergence and postemergence applications of pyroxasulfone at labeled rates. [ [] ]
- Sunflower (Helianthus annuus): Sunflower exhibits adequate tolerance to pyroxasulfone applied alone or in combination with sulfentrazone. [ [], [] ]
- Wheat (Triticum aestivum): Wheat generally demonstrates good tolerance to preemergence pyroxasulfone. [ [], [], [], [] ]
- Field pea (Pisum sativum): Field pea generally shows good tolerance to pyroxasulfone, although higher rates may cause injury at locations with low organic matter and high precipitation. [ [] ]
- Sweetpotato (Ipomoea batatas): Sweetpotato exhibits some tolerance to pyroxasulfone, with lower rates being safer for pretransplant application. [ [] ]
- Peanut (Arachis hypogaea): Peanut varieties generally display good tolerance to preemergence pyroxasulfone. [ [], [] ]
- Potato (Solanum tuberosum): Potato shows good tolerance to preemergence applications of pyroxasulfone at rates up to 0.15 kg ai ha−1. [ [] ]
- Spring planted cereals: Among spring-planted cereals, wheat exhibits the highest tolerance to pyroxasulfone, followed by barley and durum wheat, while oats are the most sensitive. [ [] ]
- Vegetable soybean: Vegetable soybean cultivars generally demonstrate similar tolerance to pyroxasulfone compared to grain-type soybean. [ [] ]
- Snap bean (Phaseolus vulgaris): Snap bean exhibits variable tolerance to pyroxasulfone, with many cultivars being sensitive, particularly under conditions of high water supply. [ [] ]
- Rice (Oryza sativa): Rice shows significant injury from fall-applied pyroxasulfone, even at suggested use rates, making it unsuitable for use in rice production systems. [ [] ]
A: Research indicates that pyroxasulfone dissipation in the soil is influenced by environmental factors such as temperature and moisture. [ [] ] Half-life values (DT50) have been reported to range from 15.4 to 134 days, suggesting that the herbicide can persist long enough to provide residual weed control but is unlikely to cause excessive injury to rotational crops. [ [], [] ]
A: Research has demonstrated the effectiveness of two-pass herbicide programs incorporating pyroxasulfone for controlling glyphosate-resistant Palmer amaranth in glyphosate/dicamba-resistant soybean. [ [] , [], [] ] Preemergence applications of various herbicide premixes or tank mixtures containing pyroxasulfone followed by an early postemergence treatment of glyphosate + dicamba provided excellent control of this troublesome weed. [ [] ]
A: Studies on pyroxasulfone dissipation and mobility in soil suggest that the herbicide can move downward in the soil profile, particularly under certain environmental conditions. [ [] ] This highlights the need for responsible pyroxasulfone application practices to minimize potential leaching and contamination of groundwater resources.
ANone: Depending on the specific weed species and cropping system, several alternative herbicides with different modes of action can be considered:
- Prosulfocarb plus S-metolachlor: A preemergence herbicide combination that provides effective control of rigid ryegrass. [ [] ]
- Flufenacet: A soil-applied herbicide that offers good control of rattail fescue. [ [] ]
- Clomazone: A preemergence herbicide that can control glyphosate-resistant Italian ryegrass. [ [], [] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





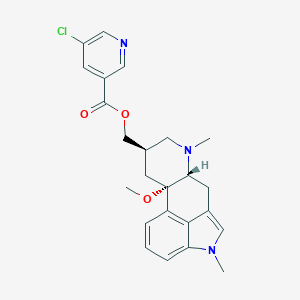
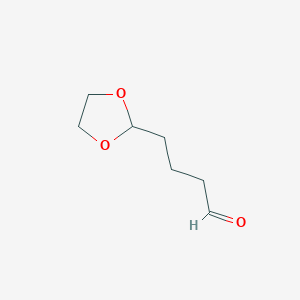

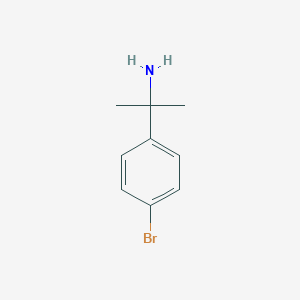


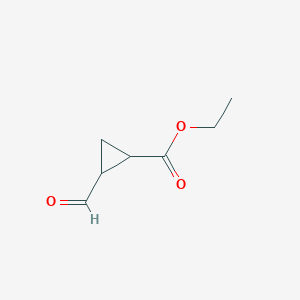


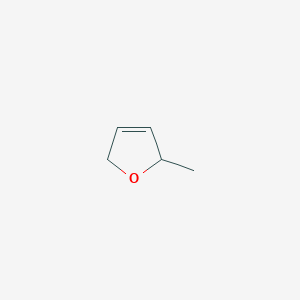
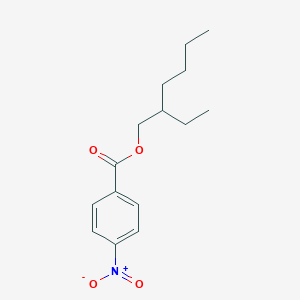
![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)